molecular formula C11H9BrN2O3S B3038774 5-[(4-bromo-3-thienyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 900019-37-6

5-[(4-bromo-3-thienyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B3038774
CAS RN: 900019-37-6
M. Wt: 329.17 g/mol
InChI Key: PIAOSAUVQALCQJ-UHFFFAOYSA-N
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Description

The compound “5-[(4-bromo-3-thienyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione” is a chemical compound . Unfortunately, there is not much information available about this compound in the search results.

Scientific Research Applications

Host–Guest Interactions in Cyclodextrin Inclusion Complexes

5-[(4-bromo-3-thienyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione and related compounds have been studied for their host–guest interactions in cyclodextrin inclusion complexes. These interactions were explored using UV–visible and 1H-NMR spectroscopy, and the results were compared with molecular dynamics simulations using the linear interaction energy (LIE) protocol (Tirapegui, Jara, Guerrero, & Rezende, 2006).

Synthesis of Phosphorus, Arsenic, and Antimony Ylides

This compound has been utilized in the synthesis of ylides containing phosphorus, arsenic, and antimony. These ylides were prepared through the reaction of Ph3E and 5-bromo-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione in the presence of triethylamine and characterized by NMR, MS, and elemental analysis (Sweidan et al., 2009).

Intermolecular Interactions in Crystal Structure

The compound has been studied for its intermolecular interactions in crystal structures. Through a condensation reaction, the formation of a related compound was achieved, and the structure was analyzed using X-ray diffraction, Hirshfeld surface analysis, and thermal tools. This research provides insights into the molecular and electronic structure of the compound (Barakat et al., 2017).

Synthesis of Organic Phosphors

This chemical framework has been employed in the synthesis of organic phosphors. The study focused on the creation of yellow-emitting bis-pyrimidine-based purely organic phosphors, exploring their photoluminescence properties and the role of molecular geometry in these processes (Kumar et al., 2014).

Molecular Characterization and Synthesis

The compound has also been used in the molecular characterization and synthesis of various derivatives. A green approach to the synthesis of derivatives using a tandem Aldol condensation-Michael addition process in aqueous diethylamine medium was described, providing insights into the molecular structure and electronic spectra of these compounds (Barakat et al., 2015).

properties

IUPAC Name

5-[(4-bromothiophen-3-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O3S/c1-13-9(15)7(10(16)14(2)11(13)17)3-6-4-18-5-8(6)12/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIAOSAUVQALCQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CSC=C2Br)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501136938
Record name 5-[(4-Bromo-3-thienyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501136938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-bromo-3-thienyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

CAS RN

900019-37-6
Record name 5-[(4-Bromo-3-thienyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=900019-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(4-Bromo-3-thienyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501136938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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